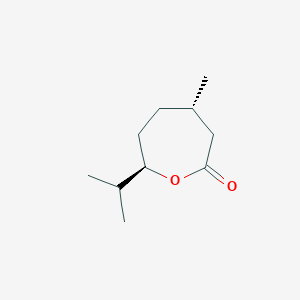
(4S,7R)-7-isopropyl-4-methyloxepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,7R)-7-isopropyl-4-methyloxepan-2-one is a 7-isopropyl-4-methyloxepan-2-one that has 4S,7R configuration. It derives from a (+)-menthone. It is an enantiomer of a (4R,7S)-7-isopropyl-4-methyloxepan-2-one.
Aplicaciones Científicas De Investigación
Biodegradable Materials
One of the most promising applications of (4S,7R)-7-isopropyl-4-methyloxepan-2-one is in the development of biodegradable materials. Its ability to undergo ring-opening polymerization allows for the creation of polymenthides, which exhibit significant biocompatibility. These materials are particularly relevant in biomedical applications such as drug delivery systems and tissue engineering.
Biocatalysis and Enzyme Studies
Research has shown that this compound can serve as a substrate in biocatalytic reactions involving enzymes like cyclohexanone monooxygenase. These enzymes can selectively oxidize or reduce compounds to form valuable lactones and other derivatives, highlighting the compound's role in synthetic organic chemistry .
Metabolic Pathway Studies
Studies have indicated that this compound is involved in microbial metabolic pathways. For instance, it participates in the degradation pathways of terpenoids like carveol and limonene, showcasing its significance in understanding microbial metabolism and potential bioremediation strategies .
Case Study 1: Development of Biodegradable Polymers
A study conducted on the polymerization of this compound demonstrated its effectiveness in creating biodegradable polymers with favorable mechanical properties. The research highlighted how these polymers could be utilized in packaging materials that minimize environmental impact while maintaining performance standards.
Case Study 2: Enzymatic Reactions
In a series of experiments focusing on biocatalysis, this compound was subjected to enzymatic oxidation. The results showed high regioselectivity and enantioselectivity in the formation of lactones from various substrates, emphasizing its utility in synthesizing complex organic molecules through green chemistry approaches .
Propiedades
Fórmula molecular |
C10H18O2 |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
(4S,7R)-4-methyl-7-propan-2-yloxepan-2-one |
InChI |
InChI=1S/C10H18O2/c1-7(2)9-5-4-8(3)6-10(11)12-9/h7-9H,4-6H2,1-3H3/t8-,9+/m0/s1 |
Clave InChI |
GGAXPLCKKANQED-DTWKUNHWSA-N |
SMILES isomérico |
C[C@H]1CC[C@@H](OC(=O)C1)C(C)C |
SMILES canónico |
CC1CCC(OC(=O)C1)C(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















